REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:15][CH2:16][CH2:17][CH2:18]Br>CN(C=O)C>[C:1]([C:3]1([C:4]([O:6][CH3:7])=[O:5])[CH2:18][CH2:17][CH2:16][CH2:15]1)#[N:2] |f:1.2.3|
|
Name
|
|
Quantity
|
2.67 kg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.74 kg
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 22 L flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and condenser containing a nitrogen inlet
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
by heating at 60-75° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Approximately 2.5 L of solvent were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (8 L)
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with Et2O (2×2 L)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with 1 N aqueous HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
afforded an orange liquid
|
Type
|
DISTILLATION
|
Details
|
This material was distilled
|
Type
|
CUSTOM
|
Details
|
(fraction boiling at 80° C., 0.7 mm Hg collected)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 953 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77094.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |